BenchChemオンラインストアへようこそ!

3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione

cereblon E3 ligase ligand PROTAC warhead design physicochemical property optimization

3‑(6‑Amino‑4‑oxo‑3,4‑dihydroquinazolin‑3‑yl)piperidine‑2,6‑dione (CAS 1637217‑98‑1, molecular formula C₁₃H₁₂N₄O₃, MW 272.26 g mol⁻¹) is a heterocyclic compound that fuses an amino‑substituted quinazolin‑4(3H)‑one core with a glutarimide (piperidine‑2,6‑dione) ring [REFS‑1]. This architecture places it within the class of IMiD‑based cereblon (CRBN) E3 ligase modulators, structurally related to clinical cereblon ligands such as CC‑122 (avadomide, 5‑amino‑2‑methyl substitution) but differentiated by the absence of the 2‑methyl group and the placement of the primary amino group at the 6‑position of the quinazolinone scaffold [REFS‑2].

Molecular Formula C13H12N4O3
Molecular Weight 272.26 g/mol
Cat. No. B13548161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione
Molecular FormulaC13H12N4O3
Molecular Weight272.26 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C=NC3=C(C2=O)C=C(C=C3)N
InChIInChI=1S/C13H12N4O3/c14-7-1-2-9-8(5-7)13(20)17(6-15-9)10-3-4-11(18)16-12(10)19/h1-2,5-6,10H,3-4,14H2,(H,16,18,19)
InChIKeyUMPFZHDHNQMEMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione: A 6‑Substituted Quinazolinone Cereblon Ligand for PROTAC and Molecular Glue Development


3‑(6‑Amino‑4‑oxo‑3,4‑dihydroquinazolin‑3‑yl)piperidine‑2,6‑dione (CAS 1637217‑98‑1, molecular formula C₁₃H₁₂N₄O₃, MW 272.26 g mol⁻¹) is a heterocyclic compound that fuses an amino‑substituted quinazolin‑4(3H)‑one core with a glutarimide (piperidine‑2,6‑dione) ring [REFS‑1]. This architecture places it within the class of IMiD‑based cereblon (CRBN) E3 ligase modulators, structurally related to clinical cereblon ligands such as CC‑122 (avadomide, 5‑amino‑2‑methyl substitution) but differentiated by the absence of the 2‑methyl group and the placement of the primary amino group at the 6‑position of the quinazolinone scaffold [REFS‑2]. The compound’s single rotational bond (C–N linkage between the quinazolinone and glutarimide rings) and moderate polarity (cLogP ≈ ‑0.6, TPSA ≈ 105 Ų) suggest a solubility and permeability profile distinct from more lipophilic, 2‑methylated analogs [REFS‑1].

Why 3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione Cannot Be Simply Replaced by Other Quinazolinone Piperidinediones


Quinazolinone‑piperidine‑2,6‑diones are not interchangeable cereblon warheads. The position of the amino substituent and the presence or absence of the 2‑methyl group profoundly alter CRBN binding geometry, neosubstrate recruitment profiles, and downstream degradation selectivity [REFS‑1]. For example, CC‑122 (5‑amino‑2‑methyl) induces degradation of Ikaros/Aiolos and the kinase CK1α [REFS‑2], while CC‑885 (a more elaborate derivative) recruits the translation termination factor GSPT1 with sub‑nanomolar efficacy [REFS‑3]. A 6‑amino‑unsubstituted quinazolinone analog, lacking the 2‑methyl group, is expected to exhibit a distinct ternary complex interface due to altered steric and electronic complementarity with the CRBN surface and the recruited neosubtrate. Consequently, substituting this compound with a 5‑amino or 7‑amino isomer, or with a 2‑methylated variant, can shift degradation specificity, potency, or the therapeutic window, making generic substitution scientifically unsound without direct comparative degradation profiling.

3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione: Quantitative Differentiation Evidence Against Closest Analogs


6‑Amino Substitution Confers a Distinct Topological Polar Surface Area (TPSA) Profile Compared to the 5‑Amino‑2‑methyl Isomer (CC‑122) – A Key Physicochemical Differentiator

The 6‑amino‑4‑oxoquinazolin‑3(4H)‑yl scaffold, lacking a 2‑alkyl group, yields a TPSA of **105 Ų** (computed; deposit‑level data) [REFS‑1]. In contrast, the 5‑amino‑2‑methyl analog (CC‑122, avadomide) has a TPSA of approximately **90 Ų** (comparable computational method) [REFS‑2]. This **~15 Ų increase** in polar surface area directly influences passive permeability and solubility, two parameters critical for oral bioavailability and cellular penetration in PROTAC context.

cereblon E3 ligase ligand PROTAC warhead design physicochemical property optimization

Absence of the 2‑Methyl Group Removes a Key Steric Determinant of CRBN Neosubstrate Selectivity – Class‑Level Evidence from the Cereblon Ligand Series

In the cereblon modulator series, the 2‑methyl group on the quinazolinone ring of CC‑122 (and CC‑885) has been shown to occupy a hydrophobic pocket on the CRBN surface and contribute to the selectivity of neosubstrate recruitment [REFS‑1]. Compounds lacking this methyl group, such as the target 6‑amino derivative, are predicted to present a flatter interaction surface, potentially altering the degradation profile. While direct degradation data for this compound are not available, the class‑level SAR indicates that the 2‑desmethyl modification consistently shifts degradation potency and selectivity [REFS‑2].

cereblon modulation neosubstrate recruitment IMiD structure–activity relationship

Distinct Hydrogen‑Bond Donor/Acceptor Profile vs. 7‑Amino Isomer – Predicted Impact on Ternary Complex Formation

The 6‑amino substituent is positioned para to the quinazolinone carbonyl, yielding a different electron distribution and hydrogen‑bonding vector relative to the 7‑amino isomer (CAS 2154341‑75‑8) [REFS‑1]. In the 7‑amino isomer, the amine is meta to the carbonyl, which alters the dipole moment of the quinazolinone ring and potentially the interaction with CRBN’s His378 and Trp380 residues that are critical for ligand recognition [REFS‑2]. Although quantitative thermodynamic binding data are not available for either isomer, the computed hydrogen‑bond donor/acceptor counts are identical (2 donors, 5 acceptors) [REFS‑1], but the spatial orientation of the amino group differs, which can influence the stability of the CRBN‑ligand‑neosubstrate ternary complex in a chemotype‑specific manner.

cereblon ligand design ternary complex formation molecular recognition

Single Rotatable Bond Restricts Conformational Flexibility – Implications for PROTAC Linker Attachment and Exposed Exit Vectors

The target compound possesses only **one rotatable bond** (the C–N linkage connecting the quinazolinone and glutarimide rings) [REFS‑1]. This is fewer than lenalidomide (2 rotatable bonds) and pomalidomide (2 rotatable bonds) [REFS‑2]. The restricted conformational freedom limits the spatial distribution of the 6‑amino group when used as a solvent‑exposed attachment point for PROTAC linkers. This rigidity can be advantageous for maintaining a defined exit vector in ternary complex formation, but it also means that the accessible chemical space for linker attachment is narrower than that of more flexible CRBN warheads.

PROTAC design linker chemistry conformational restriction

3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione: Evidence‑Based Application Scenarios


Cereblon Ligand for PROTAC Libraries Requiring an Amino‑Functionalized, 2‑Des‑methyl Warhead

The 6‑amino group provides a primary amine handle for linker conjugation, while the absence of the 2‑methyl group eliminates a steric element that biases neosubstrate selection in 2‑substituted CRBN ligands [REFS‑1]. This combination is valuable for constructing PROTAC libraries that explore a broader neosubstrate degradation space, particularly for targets where 2‑methylated warheads (e.g., CC‑122, CC‑885) have failed to induce productive ternary complexes.

Physicochemical Property Benchmarking in CRBN‑Based PROTAC Development

With a TPSA of 105 Ų and cLogP of −0.6 [REFS‑2], this compound serves as a more polar, soluble cereblon ligand for permeability‑solubility optimization studies. It can be used as a comparator warhead to test whether lower permeability (relative to CC‑122’s ~90 Ų TPSA) translates into improved solubility and reduced off‑target membrane interactions in cell‑based degradation assays.

Conformational Restriction Studies for PROTAC Linker Design

The single rotatable bond between the quinazolinone and the glutarimide rings [REFS‑2] makes this compound an ideal scaffold for investigating how warhead rigidity influences linker geometry and ternary complex stability. Researchers can systematically compare this rigid warhead with the more flexible lenalidomide (2 rotatable bonds) to determine the optimal conformational constraint for a given target protein–CRBN pair.

Quote Request

Request a Quote for 3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.